molecular formula C17H17Cl2N3O3S B4560827 METHYL 3-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B4560827
M. Wt: 414.3 g/mol
InChI Key: DNNGWVHKMJINRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a 3,4-dichlorophenyl group, a thiophene ring, and a methyl ester group. Its unique structure makes it an interesting subject for chemical synthesis and analysis.

Scientific Research Applications

METHYL 3-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the 3,4-dichlorophenyl group, and the coupling with the thiophene ring. Common reagents used in these reactions include various chlorinating agents, amines, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of METHYL 3-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    METHYL 1-[(3,4-DICHLOROPHENYL)CARBONYL]PIPERIDINE-4-CARBOXYLATE: Shares a similar structure but with a piperidine ring instead of a piperazine ring.

    METHYL 3-({[4-(3,4-DICHLOROPHENYL)PIPERIDINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE: Similar structure with slight variations in the substituents.

Uniqueness

METHYL 3-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O3S/c1-25-16(23)15-14(4-9-26-15)20-17(24)22-7-5-21(6-8-22)11-2-3-12(18)13(19)10-11/h2-4,9-10H,5-8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNGWVHKMJINRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

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